

# Preclinical Profile of Casimersen for Duchenne Muscular Dystrophy: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on **Casimersen**, an antisense oligonucleotide of the phosphorodiamidate morpholino oligomer (PMO) class, for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 45 skipping.

#### **Mechanism of Action**

**Casimersen** is designed to bind to exon 45 of the dystrophin pre-mRNA, modulating the splicing process to exclude this exon from the mature mRNA.[1][2] This targeted exon skipping restores the reading frame of the dystrophin gene, enabling the production of an internally truncated, yet functional, dystrophin protein.[1][2] This therapeutic approach aims to convert a severe Duchenne phenotype into a milder Becker-like phenotype.





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Figure 1: Mechanism of Action of Casimersen.

## **Preclinical Efficacy**

The pharmacological activity of **Casimersen** was primarily evaluated in vitro using human cells, as its sequence is human-specific. Efficacy studies for similar exon 45 skipping PMOs have been conducted in humanized mouse models, such as the del44hDMD/mdx mouse, which carries a human DMD transgene with a deletion in exon 44, making it amenable to exon 45 skipping.[3][4]

#### **Quantitative Efficacy Data**

The following table summarizes representative preclinical efficacy data for an exon 45 skipping PMO in a humanized mouse model.



Animal Model	Treatmen t	Dose	Duration	Outcome Measure	Result	Referenc e
del44hDM D/mdx mice	EEV-PMO- 45 (IV)	10 mg/kg	Single dose	Human exon 45 skipping (Gastrocne mius)	~20%	[3]
del44hDM D/mdx mice	EEV-PMO- 45 (IV)	30 mg/kg	Single dose	Human exon 45 skipping (Gastrocne mius)	~40%	[3]
del44hDM D/mdx mice	EEV-PMO- 45 (IV)	10 mg/kg	Single dose	Dystrophin Protein (% of normal)	~10%	[3]
del44hDM D/mdx mice	EEV-PMO- 45 (IV)	30 mg/kg	Single dose	Dystrophin Protein (% of normal)	~25%	[3]

# **Experimental Protocols Animal Models**

Preclinical efficacy studies for human-specific antisense oligonucleotides like **Casimersen** utilize humanized mouse models. A relevant model is the del44hDMD/mdx mouse. This mouse has the mdx background (lacking mouse dystrophin) and carries a human DMD transgene with a deletion of exon 44, making it responsive to exon 45 skipping therapies.[3][4]

### **Drug Administration**

For in vivo preclinical studies, **Casimersen** or similar PMOs are typically administered via intravenous (IV) injection.[3] The formulation would be a sterile, preservative-free aqueous solution. Dosing regimens in preclinical models have varied, including single doses to assess initial efficacy and multi-dose studies to evaluate long-term effects and safety.[3][5]



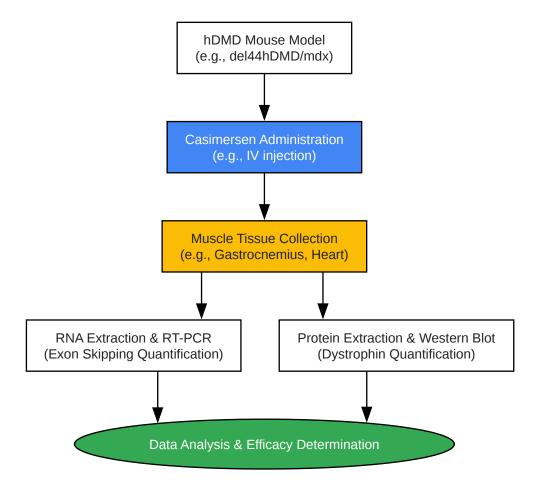
#### **Efficacy Assessment**

- 1. RT-PCR for Exon Skipping Quantification:
- Objective: To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 45.
- Protocol:
  - Total RNA is extracted from muscle tissue (e.g., gastrocnemius, diaphragm, heart) using standard methods (e.g., TRIzol reagent).
  - cDNA is synthesized from the RNA template using reverse transcriptase.
  - A nested or semi-nested PCR approach is often employed for dystrophin due to its large transcript size.
    - First PCR: Amplifies a larger region of the dystrophin cDNA spanning several exons, including exon 45.
    - Second (Nested) PCR: Uses the product of the first PCR as a template to amplify a smaller region specifically around exon 45. This increases specificity and yield.
  - PCR products are analyzed using methods such as agarose gel electrophoresis, capillary electrophoresis (e.g., Agilent Bioanalyzer), or digital droplet PCR (ddPCR) for more precise quantification.[6][7]
  - The percentage of exon skipping is calculated as the intensity of the skipped band divided by the sum of the intensities of both the skipped and unskipped bands.
- 2. Western Blot for Dystrophin Protein Quantification:
- Objective: To measure the amount of restored dystrophin protein in muscle tissue.
- Protocol:
  - Total protein is extracted from muscle tissue homogenates in a lysis buffer (e.g., 4.4 mM
     Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[8]



- Protein concentration is determined using a standard assay (e.g., BCA assay).
- A standardized amount of protein (e.g., 25 μg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) for optimal separation of the large dystrophin protein.[8][9]
- Proteins are transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the C-terminus of dystrophin (e.g., Abcam ab15277).[8][9]
- $\circ$  A loading control, such as  $\alpha$ -actinin or vinculin, is also probed to normalize for protein loading.
- The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Band intensities are quantified using densitometry software (e.g., ImageJ). Dystrophin levels are expressed as a percentage of the level in a healthy control sample.





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Figure 2: Experimental Workflow for Preclinical Efficacy Testing.

## **Preclinical Safety and Toxicology**

Extensive nonclinical toxicology and safety pharmacology studies were conducted for **Casimersen** in mice, rats, and cynomolgus monkeys.

#### **General Toxicology**

The primary target organ for toxicity identified in all nonclinical studies was the kidney.[10]



Species	Route of Administrat ion	Dosing Regimen	Duration	Key Findings	Reference
Male Mouse	Intravenous	0, 12, 120, 960 mg/kg/week	12 weeks	Renal tubular basophilia and microvacuolat ion at the highest dose.	
Male Mouse	Subcutaneou s	0, 300, 600, 960 mg/kg/week	26 weeks	Renal tubular degeneration/ regeneration at all doses.	
Juvenile Male Rat	Intravenous	0, 100, 300, 900 mg/kg/week	10 weeks	Renal tubular degeneration or necrosis at the highest dose.	[11]
Cynomolgus Monkey	Intravenous	0, 5, 40, 320 mg/kg/week	12 weeks	Complement activation and kidney histopatholog y.	
Cynomolgus Monkey	Intravenous	0, 80, 320, 640 mg/kg/week	39 weeks	Kidney histopatholog y.	

## **Safety Pharmacology and Other Studies**

- Cardiovascular and Respiratory: No adverse effects on cardiovascular or respiratory function were noted in safety pharmacology studies.
- Genetic Toxicology: Casimersen was negative in a standard battery of in vitro and in vivo genetic toxicology assays.



 Reproductive and Developmental Toxicology: These studies were not required due to the intended patient population. No effects were observed on the male reproductive system in general toxicology studies.[11]

**Pharmacokinetics** 

Parameter	Value	Species/System	Reference
Plasma Clearance	180 mL/hr/kg (at 30 mg/kg)	Human (DMD patients)	[2][11]
Elimination Half-life (t½)	3.5 hours (SD 0.4 hours)	Human (DMD patients)	[2]
Protein Binding	Low (<37%)	Animal and Human Plasma	
Metabolism	Metabolically stable	Human hepatic microsomes	[2]
Excretion	>90% excreted unchanged in urine	Human	[2][11]

# Downstream Cellular Consequences of Dystrophin Restoration

The absence of dystrophin leads to a cascade of pathological events in muscle cells.[1] Restoration of a functional, albeit truncated, dystrophin protein by **Casimersen** is intended to mitigate these downstream effects.





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Figure 3: Cellular Consequences of Dystrophin Deficiency and Restoration.

The restoration of dystrophin is expected to re-establish the link between the internal cytoskeleton and the extracellular matrix, thereby stabilizing the sarcolemma.[12] This stabilization reduces contraction-induced muscle damage, mitigates the downstream



pathological cascade including abnormal calcium influx, inflammation, and fibrosis, and ultimately aims to preserve muscle function.[13]

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